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molecular formula C4H10Cl2N4 B1287681 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride CAS No. 51444-26-9

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

Cat. No. B1287681
M. Wt: 185.05 g/mol
InChI Key: DTPGFYKFVNFLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568685

Procedure details

A mixture of about 2.2 g of 4-bromobenzoyl chloride, about 1.85 g of 1H-1,2,4-triazole-1-ethanamine dihydrochloride, about 30 ml of approximately 1N sodium hydroxide and about 75 ml of methylene chloride was stirred overnight, then about 5 ml of approximately 1N sodium hydroxide and about 75 ml of methylene chloride were added. The layers were separated and the organic layer was concentrated to remove the solvent. The crystalline residue was washed onto a filter with ether giving the desired product, mp 160°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.Cl.Cl.[N:13]1([CH2:18][CH2:19][NH2:20])[CH:17]=[N:16][CH:15]=[N:14]1.[OH-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:20][CH2:19][CH2:18][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[O:7])=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1.85 g
Type
reactant
Smiles
Cl.Cl.N1(N=CN=C1)CCN
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
The crystalline residue was washed onto
FILTRATION
Type
FILTRATION
Details
a filter with ether giving the desired product, mp 160°-162° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(C(=O)NCCN2N=CN=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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